molecular formula C18H17FN4O2 B2896591 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034384-94-4

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2896591
CAS RN: 2034384-94-4
M. Wt: 340.358
InChI Key: GABSBORYWDYQPF-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a pyrazole ring, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, methoxy, pyrazole, and pyridine groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid . The pyridine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Fluorinated Compounds

The synthesis of fluorine-bearing compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones, utilizes fluorinated building blocks. These compounds are significant in medicinal chemistry due to their diverse biological activities. The method involves the condensation and cyclocondensation reactions, showcasing the versatility of fluorinated acrylic building blocks in the synthesis of heterocyclic compounds (Shi, Wang, & Schlosser, 1996).

Drug Discovery and Development

The compound has been indirectly linked to the development of selective serotonin 1A (5-HT1A) receptor imaging probes, highlighting its relevance in neuroscience research. Such probes are used in positron emission tomography (PET) studies to quantify receptor densities in the brain, offering insights into neurodegenerative diseases like Alzheimer's (Kepe et al., 2006). Furthermore, modulation of the metabotropic glutamate-5 receptor in astrocytes has been explored using related compounds, indicating potential therapeutic applications in neurological conditions (de Paulis et al., 2006).

Imaging Agent Development

The feasibility of nucleophilic displacement reactions for the synthesis of radiolabeled compounds suggests applications in the development of PET radiotracers. Such compounds are valuable in studying various receptors in the brain, contributing to our understanding of neurological disorders and aiding in the development of new treatments (Katoch-Rouse & Horti, 2003). Additionally, derivatives of the compound have shown potential as new PET agents for imaging specific mutations in cancers, indicating its utility in oncological research (Wang et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its biological activity and potential applications .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-16(5-6-22-23)14-7-12(9-20-11-14)10-21-18(24)13-3-4-17(25-2)15(19)8-13/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSBORYWDYQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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